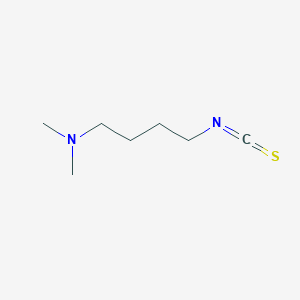

4-Isothiocyanato-N,N-dimethylbutan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A general method for the synthesis of isothiocyanates involves the reaction of amines with phenyl isothiocyanate . This reaction is carried out under the protection of nitrogen and mild conditions, using dimethylbenzene as a solvent . The yields of some products could be more than 90% .Aplicaciones Científicas De Investigación

Organic Synthesis

Isothiocyanates are widely used as intermediates in organic synthesis . They are pivotal in the synthesis of various heterocyclic compounds and unsymmetric thioureas . A general and facile one-pot protocol for the preparation of a broad range of alkyl and aryl isothiocyanates has been developed from their corresponding primary amines under aqueous conditions .

Biological Activity

Isothiocyanates are biologically active molecules found in several natural products and pharmaceutical ingredients . They are represented among natural products and pharmaceutical ingredients by the biologically relevant welwitindolinone and hapalindole alkaloids isolated from various algae species .

Anti-Tumor Activity

Isothiocyanates occurring in cruciferous vegetables such as broccoli, watercress, cabbage, and cauliflower are suggested to have anti-tumor activity . They play a significant role in the cancer chemopreventive activity of these plant species .

Neuroprotective Activity

Sulforaphane, an isothiocyanate, showed neuroprotective activity in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antiproliferative Activity

Isothiocyanates express significant antiproliferative activity , which could be beneficial in the treatment of certain types of cancer.

Anti-Microbial Nature

Certain isothiocyanates have an anti-microbial nature, making them useful in food preservation .

Catalyst Activity

The catalytic activity of rhodium in reactions with sulfur was demonstrated in the synthesis of 1,4-dithiins from cyclic alkenes, in the synthesis of diaryl sulfides, and in the episulfidation of alkenes .

Medical Applications

Many analogues containing the isothiocyanate motif have been synthesized for potential medical applications .

Direcciones Futuras

Propiedades

IUPAC Name |

4-isothiocyanato-N,N-dimethylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c1-9(2)6-4-3-5-8-7-10/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOLPRDFESLZPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCN=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448395 |

Source

|

| Record name | 4-Isothiocyanato-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

507231-28-9 |

Source

|

| Record name | 4-Isothiocyanato-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[9-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-9H-xanthen-3-yl]oxy]valeric acid](/img/structure/B1337764.png)